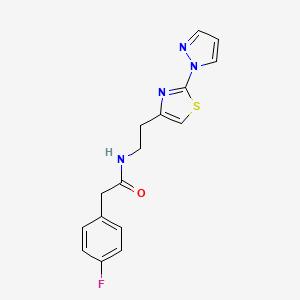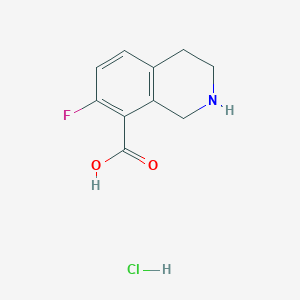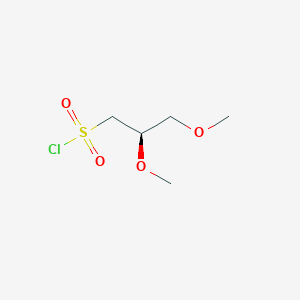
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide, commonly known as PTZ-FPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazole compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including studies on coordination complexes and their antioxidant activities, highlights the potential of these compounds in developing materials with specific chemical properties and biological activities. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, attributed to their structural features and the formation of supramolecular architectures via hydrogen bonding interactions. This suggests their potential application in areas where antioxidant properties are desirable, such as in mitigating oxidative stress-related diseases or in the stabilization of materials prone to oxidation (Chkirate et al., 2019).
Synthesis of Novel Compounds with Anti-inflammatory Activity
The synthesis of novel compounds bearing a similarity to the specified chemical structure has been explored, with some derivatives showing significant anti-inflammatory activity. This underscores the potential of such compounds in pharmaceutical applications, particularly in the development of new anti-inflammatory agents. The strategic functionalization of the pyrazole-acetamide backbone to include other pharmacophoric groups could lead to compounds with enhanced biological activities, offering new avenues for drug development (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activities
The incorporation of pyrazole-acetamide structures into novel thiazole derivatives has been associated with significant antimicrobial and antifungal activities. This highlights their potential application in addressing microbial and fungal infections. The design and synthesis of such compounds can be targeted towards developing new antimicrobial agents, which are crucial in the fight against drug-resistant pathogens (Saravanan et al., 2010).
Antipsychotic Agents
Studies on pyrazole-acetamide derivatives have also explored their potential as novel antipsychotic agents. The modification of the pyrazole-acetamide scaffold to include different functional groups has resulted in compounds with promising antipsychotic-like profiles, without the typical interaction with dopamine receptors seen in current antipsychotic drugs. This suggests the possibility of developing new antipsychotic medications with fewer side effects, improving patient outcomes in the treatment of psychiatric disorders (Wise et al., 1987).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-13-4-2-12(3-5-13)10-15(22)18-8-6-14-11-23-16(20-14)21-9-1-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJDMCZSFFYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2876522.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)

![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]propan-1-one](/img/structure/B2876527.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2876530.png)
![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)

![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)